Cannflavin C

Description

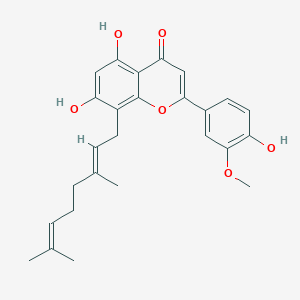

Structure

3D Structure

Properties

Molecular Formula |

C26H28O6 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

8-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C26H28O6/c1-15(2)6-5-7-16(3)8-10-18-20(28)13-21(29)25-22(30)14-23(32-26(18)25)17-9-11-19(27)24(12-17)31-4/h6,8-9,11-14,27-29H,5,7,10H2,1-4H3/b16-8+ |

InChI Key |

PPYVSZXPYMTRKN-LZYBPNLTSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Cannflavin C from Cannabis sativa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Cannflavin C, a prenylated flavonoid found in Cannabis sativa. This document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and illustrates relevant biochemical pathways and experimental workflows.

Introduction

Cannabis sativa L. is a rich source of a diverse array of secondary metabolites. Beyond the well-studied cannabinoids, the plant produces a variety of other compounds, including terpenes and flavonoids. Flavonoids are a class of polyphenolic compounds known for their antioxidant and anti-inflammatory properties. Within this class, a small group of prenylated flavones, known as cannflavins, are largely unique to Cannabis.

Following the identification of Cannflavin A and B in the 1980s, this compound was discovered in 2008.[1] These compounds have garnered significant interest due to their potent anti-inflammatory effects, which are notably stronger than those of aspirin.[2] Cannflavins are believed to contribute to the "entourage effect," where the synergistic action of various Cannabis compounds enhances the plant's therapeutic properties. This guide focuses on the technical aspects of this compound, providing a resource for its further study and potential therapeutic development.

Discovery and Initial Identification

Cannflavins A and B were first isolated and identified in the mid-1980s.[3] It was not until 2008 that a research group led by Mohamed M. Radwan at the National Center for Natural Products Research at the University of Mississippi, USA, reported the isolation and structure elucidation of this compound.[4] This discovery was part of a broader investigation into the non-cannabinoid constituents of a high-potency variety of Cannabis sativa.[4] The identification of this compound further expanded the known chemical diversity of Cannabis and opened new avenues for pharmacological research.

Physicochemical and Spectroscopic Properties

This compound is a flavonoid distinguished by a geranyl group attached to the flavone backbone.[4] Its chemical structure was determined through extensive spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₈O₆ | [4] |

| Molecular Weight | 436.5 g/mol | [5] |

Table 2: Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 6.66 | s | |

| H-6 | 6.36 | s | |

| OMe-3' | 3.98 | s | |

| H-5' | 7.01 | d | 8.0 |

| H-2' | 7.58 | d | 2.0 |

| H-6' | 7.64 | dd | 2.0, 8.0 |

| H-2" | 5.35 | t | |

| H-6" | 5.02 | t | |

| Me-8" | 1.82 | s | |

| Me-9" | 1.48 | s | |

| Me-10" | 1.53 | s |

Note: Data obtained from Radwan et al., Phytochemistry, 2008.[4]

Isolation and Purification of this compound

The isolation of this compound is a multi-step process involving solvent extraction and chromatographic separation. The yield of this compound from dried plant material is reported to be approximately 0.00014%.[4]

Figure 1. General workflow for the isolation and purification of this compound.

Detailed Experimental Protocol

The following protocol is a composite based on the methodologies reported for the isolation of cannflavins, including this compound.[4]

4.1.1 Plant Material and Extraction

-

Plant Material: Dried flower buds of a high-potency Cannabis sativa variety are used as the starting material. The material should be ground into a fine powder to increase the surface area for extraction.

-

Sequential Maceration: The powdered plant material is sequentially extracted with solvents of increasing polarity. A typical sequence is:

-

Hexanes

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Ethanol (EtOH)

-

A 1:1 mixture of Ethanol and Water (EtOH:H₂O) The extractions are performed at room temperature with agitation to ensure thorough mixing. Each solvent extraction is repeated multiple times to maximize the yield.

-

-

Combining Extracts: The dichloromethane, ethyl acetate, and ethanol extracts, which contain the cannflavins, are combined and the solvent is removed under reduced pressure to yield a crude extract.[4]

4.1.2 Chromatographic Purification

-

Vacuum Liquid Chromatography (VLC): The crude extract is first subjected to VLC on a silica gel column. The column is eluted with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to achieve a preliminary separation of the components into several fractions.

-

Flash Chromatography: Fractions identified as containing cannflavins (typically by thin-layer chromatography analysis) are further purified using flash chromatography on a silica gel column. This step provides a finer separation than VLC.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC on a C18 column. A mobile phase gradient (e.g., acetonitrile and water) is used to isolate the individual cannflavins. Fractions corresponding to the peak of this compound are collected.

-

Purity Confirmation: The purity of the isolated this compound is confirmed using analytical HPLC with a photodiode array (PDA) detector.

Analytical Characterization

The structural elucidation and confirmation of this compound rely on a combination of modern analytical techniques.

Figure 2. Workflow for the analytical characterization of this compound.

Methodologies

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for the complete structural elucidation:

-

¹H-NMR: Identifies the number and types of protons in the molecule.

-

¹³C-NMR and DEPT-135: Determine the number and types of carbon atoms (methyl, methylene, methine, and quaternary).

-

2D NMR (HMQC, HMBC, ROESY): Establish the connectivity between protons and carbons, and the spatial relationships between atoms, allowing for the unambiguous assignment of the structure.[4]

-

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to identify the flavonoid chromophore system. Bathochromic shifts observed upon the addition of reagents like NaOMe and NaOAc can help to determine the positions of hydroxyl groups on the flavonoid skeleton.[4]

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Reference |

| HRESIMS | 437.1966 | [5] |

Note: Detailed public data on the fragmentation pattern of this compound is limited.

Known Biological Activities and Signaling Pathways

Cannflavins A, B, and C are recognized for their potent anti-inflammatory properties.[6] They have been shown to inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation.[7]

The primary mechanism of action for cannflavins' anti-inflammatory effects is the inhibition of the microsomal prostaglandin E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX) enzymes.[7] These enzymes are critical in the conversion of arachidonic acid into pro-inflammatory eicosanoids.

Figure 3. Inhibition of Prostaglandin E₂ Synthesis by this compound.

By inhibiting mPGES-1, this compound effectively reduces the production of Prostaglandin E₂ (PGE₂), a key molecule involved in promoting pain, fever, and swelling associated with inflammation. This targeted action makes this compound a compound of significant interest for the development of novel anti-inflammatory drugs.

Conclusion and Future Directions

This compound, a unique flavonoid from Cannabis sativa, represents a promising lead compound for the development of new therapeutics, particularly in the area of inflammatory diseases. Its discovery has highlighted the untapped chemical diversity of Cannabis beyond its cannabinoid constituents.

Future research should focus on several key areas:

-

Complete Spectroscopic Characterization: Publicly accessible, detailed ¹³C-NMR and mass spectrometry fragmentation data for this compound would greatly benefit the scientific community.

-

Pharmacological Profiling: A comprehensive evaluation of the biological activities of pure this compound is needed to fully understand its therapeutic potential.

-

Biosynthesis and Metabolic Engineering: Elucidating the biosynthetic pathway of this compound could enable its production through biotechnological methods, overcoming the low yields obtained from plant extraction.

-

Clinical Investigation: Preclinical and, eventually, clinical studies are necessary to determine the safety and efficacy of this compound as a therapeutic agent in humans.

This technical guide provides a foundation for researchers and drug development professionals to build upon as they explore the potential of this compound.

References

- 1. Minor oxygenated cannabinoids from high potency Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Non-cannabinoid constituents from a high potency Cannabis sativa variety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microbial metabolism of cannflavin A and B isolated from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cannflavin C: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannflavin C is a naturally occurring flavonoid found in Cannabis sativa L.[1]. As a member of the cannflavin family, which also includes the more extensively studied Cannflavin A and B, it represents a class of prenylated and geranylated flavonoids unique to the cannabis plant[1][2][3]. These compounds have garnered significant interest within the scientific community for their potential therapeutic properties, including anti-inflammatory, antioxidant, and antiparasitic activities[1][4]. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure and properties of this compound, with a focus on data relevant to research and drug development.

Chemical Structure and Physicochemical Properties

This compound is a geranylated flavonoid, distinguishing it from the prenylated Cannflavin B. Its chemical structure has been elucidated as 8-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one[5].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₈O₆ | [5] |

| Molecular Weight | 436.5 g/mol | [5] |

| IUPAC Name | 8-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | [5] |

| Boiling Point (Predicted) | 663.7 ± 55.0 °C | |

| pKa (Predicted) | 6.60 ± 0.40 | |

| XLogP3 | 6.4 | [5] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While comprehensive published spectra specifically for this compound are not as readily available as for Cannflavins A and B, analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for its analysis.

A validated HPLC-UV/PDA method has been developed for the simultaneous quantification of Cannflavins A, B, and C[4][6]. The UV spectra of all three cannflavins exhibit absorption maxima (λmax) at 220 nm, 274 nm, and 342.4 nm[6].

For mass spectrometry, a detailed overview of the fragmentation patterns of Cannflavins A, B, and C has been reported, which is instrumental for their identification in complex mixtures[1].

Experimental Protocols

Isolation and Purification of this compound from Cannabis sativa

A general method for the isolation of cannflavins, including this compound, from Cannabis sativa involves sequential extraction and chromatographic techniques[1].

Protocol Outline:

-

Extraction: The dried plant material is sequentially extracted with solvents of increasing polarity, such as hexanes, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and ethanol (EtOH)[1].

-

Fractionation: The extracts (typically CH₂Cl₂, EtOAc, and EtOH) are combined and subjected to vacuum liquid chromatography (VLC) or column chromatography over silica gel[1].

-

Purification: Further purification is achieved through a combination of chromatographic methods, including flash chromatography, Sephadex LH-20 column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) using a C18 column to yield pure this compound[1][7].

Quantitative Analysis by HPLC-UV/PDA

A validated isocratic HPLC-UV/PDA method allows for the accurate quantification of this compound in various cannabis chemovars[4][6].

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and water (65:35, v/v), both containing 0.1% formic acid[4][6]

-

Column Temperature: 25 °C[4]

-

Injection Volume: 10 µL[8]

Workflow for HPLC-UV/PDA Analysis of Cannflavins

HPLC-UV/PDA workflow for this compound quantification.

Biological Activities and Mechanism of Action

This compound has been reported to exhibit several biological activities, although it is less studied than its counterparts, Cannflavin A and B.

Antioxidant Activity

This compound has demonstrated moderate antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay[1].

DPPH Radical Scavenging Assay Protocol (General):

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

-

Prepare various concentrations of this compound.

-

Mix the this compound solutions with the DPPH solution.

-

Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity

Like other cannflavins, this compound is suggested to possess anti-inflammatory properties[2]. The primary mechanism of action for cannflavins involves the inhibition of key enzymes in the inflammatory cascade. While specific studies on this compound are limited, Cannflavins A and B are known to inhibit microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), which are involved in the production of prostaglandins and leukotrienes, respectively. It is plausible that this compound shares a similar mechanism.

Potential Anti-inflammatory Signaling Pathway of Cannflavins

Potential inhibition of inflammatory pathways by this compound.

Antiparasitic Activity

Preclinical models have suggested that this compound possesses antiparasitic activity[4].

Biosynthesis of Cannflavins

The biosynthesis of cannflavins branches off from the general flavonoid pathway in Cannabis sativa. The core flavonoid structure is synthesized via the phenylpropanoid pathway. A key step in the formation of cannflavins is the prenylation or geranylation of the flavone backbone, catalyzed by specific prenyltransferases[1][2]. For this compound, a geranyl group is added at the C-8 position of the flavone ring[1].

Simplified Biosynthetic Pathway Leading to Cannflavins

Simplified cannflavin biosynthetic pathway.

Future Directions

While the foundational knowledge of this compound is established, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Comprehensive Spectroscopic Analysis: Detailed 1D and 2D NMR data, as well as high-resolution mass spectrometry fragmentation studies, are needed for a complete structural characterization.

-

Quantitative Bioactivity Studies: Rigorous in vitro and in vivo studies are necessary to determine the precise IC₅₀ values of this compound for its antioxidant, anti-inflammatory, and antiparasitic activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its pharmacological effects.

-

Pharmacokinetic and Toxicological Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for evaluating its potential as a drug candidate.

Conclusion

This compound is a unique geranylated flavonoid from Cannabis sativa with promising, yet underexplored, biological activities. This guide provides a summary of the current technical information available, highlighting the need for further research to fully characterize its chemical properties and pharmacological potential. As research into the non-cannabinoid constituents of cannabis continues to expand, this compound represents a compelling molecule for further investigation in the fields of natural product chemistry and drug discovery.

References

- 1. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of an HPLC-UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Cannabinoid and Cannflavin Profiling by HPLC-PDA | Separation Science [sepscience.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Cannflavin C in Cannabis Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannflavins are a group of prenylated flavonoids found in Cannabis sativa that have garnered significant interest for their potent anti-inflammatory properties. Among them, Cannflavin C, a geranylated flavone, has been identified in various cannabis chemovars. This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway of this compound, including the precursor molecules, enzymatic steps, and relevant experimental methodologies. While the biosynthesis of its counterparts, Cannflavin A and B, has been more extensively characterized, this guide consolidates the available information on this compound to support further research and drug development endeavors.

The General Flavonoid Biosynthetic Pathway: A Prelude to Cannflavins

The journey to this compound begins with the general flavonoid biosynthetic pathway, a well-conserved pathway in plants that produces a wide array of secondary metabolites. This pathway commences with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid structure.

The initial steps involve the conversion of phenylalanine to p-coumaroyl-CoA through the action of three key enzymes:

The first committed step in flavonoid biosynthesis is catalyzed by chalcone synthase (CHS) , which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][2] Subsequently, chalcone isomerase (CHI) facilitates the cyclization of naringenin chalcone into naringenin, a key intermediate.[1][2]

From naringenin, the pathway branches to produce various classes of flavonoids. For the biosynthesis of flavones like luteolin, the precursor to cannflavins, naringenin is acted upon by flavone synthase (FNS) to form apigenin.[1][2] Apigenin is then hydroxylated at the 3'-position by flavonoid 3'-hydroxylase (F3'H) to yield luteolin.[1][2]

The Biosynthesis of Chrysoeriol: The Immediate Precursor

The direct precursor to the cannflavin family is the flavone chrysoeriol. This molecule is synthesized from luteolin through a methylation reaction catalyzed by a specific O-methyltransferase.

The Role of Cannabis sativa O-Methyltransferase 21 (CsOMT21)

Research has identified a regiospecific O-methyltransferase from Cannabis sativa, designated CsOMT21 , that is responsible for the methylation of the 3'-hydroxyl group of luteolin to form chrysoeriol.[2][3] This enzymatic step is a crucial branch point, directing the metabolic flux towards the production of cannflavins.[2][3]

The Final Steps: Biosynthesis of Cannflavins A, B, and the Putative Pathway to this compound

The formation of cannflavins involves the attachment of a prenyl or geranyl group to the chrysoeriol backbone, a reaction catalyzed by prenyltransferases.

Cannflavin A and B Synthesis by Cannabis sativa Prenyltransferase 3 (CsPT3)

The enzyme CsPT3 , an aromatic prenyltransferase found in Cannabis sativa, has been shown to catalyze the regiospecific addition of a geranyl diphosphate (GPP) or a dimethylallyl diphosphate (DMAPP) to chrysoeriol.[3]

-

Cannflavin A is formed when CsPT3 adds a geranyl group to the C-6 position of chrysoeriol.[2][3]

-

Cannflavin B is produced when CsPT3 adds a prenyl (dimethylallyl) group to the C-6 position of chrysoeriol.[2][3]

The Putative Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound is not as well-defined as that of Cannflavins A and B. However, based on its chemical structure, a putative pathway has been proposed. This compound is a geranylated flavone, with the geranyl group attached at the C-8 position of the flavonoid A-ring.[4]

It is hypothesized that a prenyltransferase, possibly even a promiscuous activity of CsPT3 or another yet-to-be-identified enzyme, catalyzes the geranylation of a flavonoid precursor at the C-8 position.[4][5] The most likely substrate for this reaction is chrysoeriol, given its role as the precursor for Cannflavins A and B. However, direct enzymatic evidence to confirm the specific enzyme and substrate for this compound biosynthesis is currently lacking in the scientific literature. One study suggests that CsPT3 is responsible for the formation of cannflavins A, B, and C.[5]

Quantitative Data on this compound

The concentration of this compound can vary significantly depending on the Cannabis sativa chemovar, the specific plant tissue, and the growth stage. Recent analytical studies have provided quantitative data on the levels of this compound in different samples.

| Cannabis Chemovar/Tissue | This compound Concentration (ppm) | Reference |

| High CBG Chemovar (Buds) | 49.34 | [6] |

| High CBG Chemovar (Leaves) | Not Detected | [6] |

| High CBD Chemovar (Buds) | Below Detection Limit | [6] |

| High CBD Chemovar (Leaves) | Below Detection Limit | [6] |

| Mature Male Plant Pollen | 12.85 | [6] |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of cannflavin biosynthesis.

Extraction of Cannflavins from Cannabis sativa Plant Material

Objective: To extract flavonoids, including this compound, from cannabis plant material for subsequent analysis.

Protocol:

-

Sample Preparation: Air-dry and mill the cannabis plant material (e.g., leaves, buds) to a fine powder.

-

Solvent Extraction:

-

Weigh a specific amount of the powdered plant material (e.g., 100 mg).

-

Add a suitable solvent. Methanol, ethanol, and acetone have been used for cannflavin extraction.[4] A common method involves using acetone.[6]

-

Perform extraction using an ultrasonic bath for a set duration (e.g., 15 minutes, repeated three times).[6]

-

-

Filtration: Filter the supernatant through a membrane filter (e.g., 0.45-µm PTFE) to remove particulate matter.[6]

-

Sample Preparation for Analysis: The filtered extract can then be directly injected into an HPLC system or further diluted with an appropriate solvent.

Quantification of Cannflavins by High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

Objective: To separate and quantify this compound and other cannflavins in a plant extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

-

Reverse-phase C18 column (e.g., Luna® C18, 150 × 4.6 mm, 3 μm).[6]

Chromatographic Conditions:

-

Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 65:35, v/v), both containing 0.1% formic acid, is a reported method.[6]

-

Flow Rate: 1 mL/min.[6]

-

Detection Wavelength: The UV spectra of cannflavins typically show absorption maxima around 220 nm, 274 nm, and 342.4 nm. A wavelength of 342.4 nm is often used for quantification.[6]

-

Injection Volume: 10 µL.[6]

Quantification:

-

A standard curve is generated using a certified reference standard of this compound.

-

The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the standard curve.

In Vitro Enzyme Assay for Prenyltransferase Activity

Objective: To determine the catalytic activity and substrate specificity of a candidate prenyltransferase (e.g., CsPT3) for the synthesis of cannflavins.

Protocol:

-

Enzyme Preparation: The candidate prenyltransferase gene is cloned and expressed in a suitable heterologous system (e.g., E. coli or yeast). The recombinant enzyme is then purified.

-

Reaction Mixture: A typical reaction mixture includes:

-

Purified recombinant enzyme.

-

Flavonoid substrate (e.g., chrysoeriol).

-

Prenyl donor (e.g., geranyl diphosphate for Cannflavin A and C synthesis).

-

Buffer solution to maintain optimal pH.

-

Divalent cations (e.g., Mg2+) which are often required for prenyltransferase activity.

-

-

Incubation: The reaction mixture is incubated at an optimal temperature for a specific period.

-

Reaction Termination and Product Extraction: The reaction is stopped, and the products are extracted using an organic solvent (e.g., ethyl acetate).

-

Product Analysis: The extracted products are analyzed by HPLC or LC-MS to identify and quantify the newly synthesized cannflavins.

Enzyme Kinetics:

-

To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of the flavonoid substrate while keeping the prenyl donor concentration constant.

-

The reaction rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.[5]

Visualizations of Pathways and Workflows

Biosynthetic Pathway of Cannflavins

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of cannflavins A and B from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome-wide identification of key enzyme-encoding genes and the catalytic roles of two 2-oxoglutarate-dependent dioxygenase involved in flavonoid biosynthesis in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Abundance and Yield of Cannflavin C in Cannabis Sativa

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural abundance and yield of Cannflavin C, a prenylated flavonoid of significant interest, across various cultivars of Cannabis sativa. This document provides a comprehensive overview of quantitative data, detailed experimental protocols for analysis, and a visualization of the biosynthetic pathway, designed to support research and development in the pharmaceutical and natural products sectors.

Natural Abundance and Yield of Cannflavins

Cannflavins are a unique class of flavonoids found in Cannabis sativa, with Cannflavin A, B, and C being the most prominent. Their concentrations can vary significantly between different cultivars and are influenced by genetic and environmental factors.[1][2] The inflorescences of the cannabis plant are the primary repository for these compounds.[3]

A recent study analyzing 22 different cannabis chemovars provides valuable insight into the distribution of these compounds. The study utilized a validated High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) method to quantify Cannflavin A, B, and C. The results, summarized in the table below, demonstrate the variability in cannflavin content.

| Chemovar Sample | Type | Cannflavin A (ppm) | Cannflavin B (ppm) | This compound (ppm) |

| HCBD1 | High-CBD | 60.10 | 17.24 | 12.51 |

| HCBD2 | High-CBD | 45.32 | 15.78 | 10.99 |

| HCBD3 | High-CBD | 37.48 | 14.34 | 29.62 |

| HCBD4 | High-CBD | 55.87 | 16.98 | 9.87 |

| HCBD5 | High-CBD | 49.65 | 15.21 | 7.38 |

| TCBD1 | THC/CBD Intermediate | 15.20 | 5.32 | 4.56 |

| TCBD2 | THC/CBD Intermediate | 25.89 | 8.97 | 6.78 |

| TCBD3 | THC/CBD Intermediate | 33.45 | 11.23 | 9.12 |

| HTHC1 | High-THC | 250.11 | 80.54 | 35.67 |

| HTHC2 | High-THC | 310.67 | 95.88 | 42.11 |

| HTHC3 | High-THC | 478.38 | 150.21 | 65.34 |

| HTHC4 | High-THC | 298.76 | 90.12 | 39.87 |

| HCBG1 | High-CBG | 45.67 | 14.89 | 10.23 |

| HCBG2 | High-CBG | 55.21 | 18.23 | 12.56 |

| HCBG3 | High-CBG | 60.12 | 20.11 | 14.89 |

| TTHCV1 | THC/THCV | 150.45 | 45.67 | 20.34 |

| TTHCV2 | THC/THCV | 180.98 | 55.89 | 25.67 |

| TTHCV3 | THC/THCV | 165.78 | 50.12 | 22.89 |

| CBDV1 | CBD/CBDV | 70.23 | 22.45 | 15.67 |

| CBDV2 | CBD/CBDV | 85.98 | 28.78 | 18.99 |

| CBDV3 | CBD/CBDV | 75.45 | 25.12 | 16.78 |

| CBDV4 | CBD/CBDV | 90.11 | 30.23 | 20.12 |

Table 1: Cannflavin Content (ppm) in Various C. sativa Chemovars. [3]

Experimental Protocols

Accurate quantification of cannflavins is crucial for research and quality control. Below are detailed methodologies for two common analytical techniques.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method provides a robust and reliable approach for the routine analysis of cannflavins.[3]

Instrumentation and Conditions:

-

System: Waters Alliance 2695 HPLC system equipped with a 996 photodiode array (PDA) detector.[3]

-

Column: Phenomenex Luna C18(2) (150 × 4.6 mm, 3 μm).[3]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (65:35 v/v), both containing 0.1% formic acid.[3]

-

Flow Rate: 1 mL/min.[3]

-

Column Temperature: 25 °C.[3]

-

Injection Volume: 10 μL.[3]

-

Detection Wavelength: 342.4 nm.[3]

-

Run Time: 20 minutes.[3]

Sample Preparation:

-

Weigh 100 mg of decarboxylated cannabis plant material.[3]

-

Extract the material with 2 mL of acetone three times using sonication for 15 minutes for each extraction.[3]

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.[3]

-

Reconstitute the dried residue in 1 mL of methanol, vortex for 30 seconds, and sonicate for 5 minutes at 30 °C.[3]

-

Filter the solution using a 0.45 μm PTFE membrane filter into an HPLC vial for injection.[3]

Validation Parameters:

-

Linearity: The method was linear over a concentration range of 5–500 ppm with a correlation coefficient (R²) of ≥0.997 for all three cannflavins.[3]

-

Limit of Detection (LOD): 0.8 ppm for Cannflavin A, 0.7 ppm for Cannflavin B, and 0.9 ppm for this compound.[3]

-

Limit of Quantification (LOQ): 2.4 ppm for Cannflavin A, 2.1 ppm for Cannflavin B, and 2.7 ppm for this compound.[3]

-

Recovery: The recovery ranged from 82% to 98%.[3]

-

Precision: The intra-day and inter-day relative standard deviations (%RSDs) were ≤5.29%.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, a liquid chromatography-mass spectrometry (LC-MS) method is employed.

Instrumentation and Conditions:

-

LC System: An Agilent 1200 series HPLC.

-

MS System: An Agilent 6130 single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C-18 analytical column.

-

Mobile Phase: Isocratic elution with acetonitrile and water (83:17 v/v) containing 0.1% formic acid.[4]

-

Detection Mode: Positive ion mode with single-ion monitoring (SIM).[4]

Sample Preparation:

A deuterated internal standard, such as cannabidiol-D3, is recommended for accurate quantification.[4] The extraction procedure is similar to the HPLC-PDA method.

Validation Parameters:

-

Linearity: The method demonstrates excellent linearity.[4]

-

Lower Limit of Quantification (LLOQ): 0.5 μg/mL.[4]

-

Limit of Detection (LOD): 0.25 μg/mL.[4]

Biosynthesis of Cannflavins

The biosynthesis of cannflavins originates from the general flavonoid pathway. The process begins with the amino acid phenylalanine and involves a series of enzymatic reactions to produce the flavone luteolin. Luteolin is then converted to chrysoeriol by the enzyme O-methyltransferase (CsOMT21).[1][5] Chrysoeriol serves as the key precursor for the formation of Cannflavins A, B, and C through the action of a prenyltransferase enzyme (CsPT3).[1][5][6]

-

Cannflavin A is formed by the addition of a geranyl diphosphate (GPP) group to chrysoeriol.[1][5]

-

Cannflavin B is formed by the addition of a dimethylallyl diphosphate (DMAPP) group to chrysoeriol.[1][5]

-

This compound is formed by the geranylation of chrysoeriol at the C-8 position.[7]

Caption: Biosynthetic pathway of Cannflavins A, B, and C.

Experimental Workflow

The general workflow for the quantification of cannflavins from cannabis plant material involves several key stages, from sample collection to data analysis.

Caption: General experimental workflow for cannflavin analysis.

References

- 1. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Genome-wide identification of key enzyme-encoding genes and the catalytic roles of two 2-oxoglutarate-dependent dioxygenase involved in flavonoid biosynthesis in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoids in Cannabis sativa: Biosynthesis, Bioactivities, and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential: A Technical Guide to the Preliminary Biological Activity Screening of Cannflavin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activity screening of Cannflavin C, a prenylated flavonoid found in Cannabis sativa. While research has predominantly focused on its counterparts, Cannflavin A and B, this document consolidates the current understanding of this compound's potential therapeutic applications, outlines detailed experimental protocols for its screening, and presents available quantitative data for the cannflavin family to guide future research and drug development endeavors.

Introduction to this compound

Cannflavins are a unique class of flavonoids exclusive to the cannabis plant, with Cannflavin A, B, and C being the primary members.[1][2] These compounds have garnered significant interest for their wide range of biological activities, including anti-inflammatory, anticancer, neuroprotective, antioxidant, and antiparasitic properties.[1][3][4] While this compound is the least studied of the three, preliminary evidence suggests it shares the therapeutic potential of the cannflavin family, particularly in its antioxidant and antiparasitic effects.[3][5][6] The low natural abundance of this compound in Cannabis sativa has historically limited extensive biological evaluation, making efficient extraction and synthesis methods a critical area of ongoing research.[5]

Biological Activities and Quantitative Data

The following tables summarize the available quantitative data on the biological activities of cannflavins. It is important to note that most of the current data pertains to Cannflavin A and B.

Table 1: Anti-inflammatory Activity of Cannflavins

| Compound | Assay | Target | IC50 Value | Reference |

| Cannflavin A | Prostaglandin E2 (PGE2) Release Inhibition | mPGES-1 | 1.8 µM | [6] |

| Cannflavin B | Prostaglandin E2 (PGE2) Release Inhibition | mPGES-1 | 3.7 µM | [6] |

| Cannflavin A | 5-Lipoxygenase (5-LOX) Inhibition | 5-LOX | 0.9 µM (cell-free) | [4] |

| Cannflavin B | 5-Lipoxygenase (5-LOX) Inhibition | 5-LOX | 0.8 µM (cell-free) | [4] |

Table 2: Anticancer Activity of Cannflavins

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Cannflavin A | TCCSUP | Bladder Cancer | 8 µM | [7] |

| Cannflavin A | T24 | Bladder Cancer | 15 µM | [7] |

Table 3: Neuroprotective Activity of Cannflavins

| Compound | Assay | Target/Model | Effect | Reference |

| Cannflavin A | MTT Assay | Amyloid β-induced cytotoxicity in PC12 cells | Increased cell viability by 40% (at 1-10 µM) | [3][8] |

| Cannflavin A | Kynurenine-3-monooxygenase (KMO) Inhibition | KMO Enzyme | IC50 = 29.4 µM | [3] |

Table 4: Antioxidant and Antiparasitic Activity of Cannflavins

| Compound | Activity | Assay/Organism | IC50 Value / Effect | Reference |

| Cannflavin A & C | Antioxidant | 2,2-diphenyl-1-picrylhydrazyl (DPPH) | Moderate antioxidant activity | [3][5] |

| Cannflavin A | Antiparasitic | Leishmania donovani | IC50 = 4.5 µg/mL | [3] |

| Cannflavin A | Antiparasitic | Trypanosoma brucei | IC50 = 1.9 ± 0.8 µg/mL | [3] |

Experimental Protocols

This section details the methodologies for key in vitro assays relevant to the preliminary biological screening of this compound.

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced, leading to a loss of its deep violet color. The decrease in absorbance is proportional to the antioxidant activity of the compound.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. A series of dilutions are then prepared.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the this compound dilutions.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent without the test compound).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

DPPH Radical Scavenging Assay Workflow.

Antiparasitic Activity Screening

Principle: This assay evaluates the ability of a compound to inhibit the growth of Leishmania donovani promastigotes or intracellular amastigotes.

Protocol (Promastigote Assay):

-

Parasite Culture: Culture L. donovani promastigotes in a suitable medium (e.g., M199) supplemented with fetal bovine serum (FBS) at 26°C.

-

Assay Setup:

-

In a 96-well plate, add promastigotes (e.g., 1 x 10^6 cells/mL) to each well.

-

Add serial dilutions of this compound.

-

Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).

-

-

Incubation: Incubate the plate at 26°C for 72 hours.

-

Viability Assessment: Determine parasite viability using a resazurin-based assay (e.g., AlamarBlue) or by direct counting using a hemocytometer.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Anti-leishmanial Assay Workflow.

Principle: This assay assesses the effect of a compound on the motility and viability of Trypanosoma brucei trypomastigotes.

Protocol:

-

Parasite Preparation: Obtain blood from a T. brucei-infected rodent at peak parasitemia and dilute it in a suitable buffer (e.g., PBS with glucose).

-

Assay Setup:

-

In a 96-well plate, add the diluted infected blood.

-

Add serial dilutions of this compound.

-

Include a positive control (e.g., diminazene aceturate) and a negative control.

-

-

Incubation and Observation: Incubate the plate at 37°C and observe the motility of the trypanosomes under a microscope at regular intervals (e.g., every 15-30 minutes) for up to 2-4 hours.

-

Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes complete cessation of trypanosome motility.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the anti-inflammatory actions of Cannflavins A and B are known to involve the inhibition of key enzymes in the eicosanoid pathway. It is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms.

Proposed Anti-inflammatory Signaling Pathway for Cannflavins.

Future Directions and Conclusion

The preliminary screening of this compound reveals its potential as a bioactive compound, particularly in the realms of antioxidant and antiparasitic activities. However, a significant knowledge gap remains concerning its specific mechanisms of action and its efficacy in other therapeutic areas where its sister compounds, Cannflavin A and B, have shown promise.

Future research should prioritize:

-

Quantitative analysis of this compound's antioxidant activity to determine its IC50 value in various assays.

-

In-depth screening of its antiparasitic activity against a broader range of parasites and determination of its efficacy against different life cycle stages.

-

Investigation into its potential anti-inflammatory, anticancer, and neuroprotective properties, including the elucidation of the signaling pathways involved.

-

Development of efficient methods for the isolation or synthesis of this compound to facilitate more extensive biological and preclinical studies.

References

- 1. A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antitrypanosomal assay [bio-protocol.org]

- 4. m.elewa.org [m.elewa.org]

- 5. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In Vitro and In Vivo Antitrypanosomal Activities of Methanol Extract of Echinops kebericho Roots - PMC [pmc.ncbi.nlm.nih.gov]

Cannflavin C vs Cannflavin A and B structural differences

An In-depth Technical Guide to the Core Structural and Functional Differences Between Cannflavin A, B, and C

For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related natural compounds is critical for targeted therapeutic development. Cannflavins A, B, and C, a unique class of prenylated and geranylated flavonoids found in Cannabis sativa, exhibit distinct bioactivities stemming from subtle variations in their chemical architecture. This technical guide provides a comprehensive comparison of their structures, a quantitative summary of their biological activities, detailed experimental methodologies, and visual representations of their mechanisms of action.

Core Structural Differences: The Isoprenoid Moiety

Cannflavins A, B, and C are all derivatives of the flavone chrysoeriol (5,7,4'-trihydroxy-3'-methoxyflavone). Their fundamental structural distinction lies in the type and attachment position of an isoprenoid side chain on the flavone A-ring.

-

Cannflavin A is characterized by a geranyl group (a 10-carbon chain) attached to the C-6 position of the chrysoeriol backbone.

-

Cannflavin B features a smaller prenyl group (a 5-carbon chain) also attached at the C-6 position .

-

Cannflavin C is a regioisomer of Cannflavin A, possessing a geranyl group attached at the C-8 position .

These structural modifications, particularly the lipophilic nature of the isoprenoid chains, are believed to enhance cellular uptake and interaction with membrane-bound enzymes and receptors, significantly influencing their biological effects.

Comparative Biological Activity

Cannflavins A and B are noted for their potent anti-inflammatory properties, which in some models are reported to be approximately 30 times more effective than aspirin. While quantitative data for this compound is less prevalent in the literature, the available information highlights the therapeutic potential of this flavonoid class across several disease models.

| Target/Assay | Cannflavin A (IC₅₀) | Cannflavin B (IC₅₀) | This compound (IC₅₀) | Reference(s) |

| Anti-Inflammatory Activity | ||||

| mPGES-1 (microsomal Prostaglandin E₂ synthase-1) | 1.8 µM | 3.7 µM | Data not available | |

| 5-LOX (5-Lipoxygenase) | 0.9 µM (cell-free) 1.6–2.4 µM (cell-based) | 0.8 µM (cell-free) | Data not available | |

| PGE₂ (Prostaglandin E₂) Release | 0.7 µM | 0.7 µM | Data not available | |

| Neuroprotective Activity | ||||

| KMO (Kynurenine-3-monooxygenase) | 29.4 µM | Data not available | Data not available | |

| Anticancer Activity (Cell Viability) | ||||

| TCCSUP Bladder Cancer Cells | 8 µM | Data not available | Data not available | |

| T24 Bladder Cancer Cells | 15 µM | Data not available | Data not available | |

| Antiparasitic Activity | ||||

| Leishmania amazonensis | 10.3 µM (4.5 µg/mL) | 13.6 µM | Data not available | |

| Trypanosoma brucei | 1.9 ± 0.8 µg/mL | Data not available | Data not available |

Experimental Protocols

Isolation and Gram-Scale Preparation of Cannflavin A from Cannabis sativa L.

This protocol is a composite methodology based on reported gram-scale purification techniques.

1. Pre-treatment and Extraction:

-

Material: 300 kg of pulverized hemp aerial parts (leaves and flowers) are passed through a #40-80 mesh sieve.

-

Extraction: The fine powder is extracted twice with 80% aqueous cold ethanol (8:1 v/v) in a large vessel with stirring at 50 rpm for 2 hours per extraction.

-

Filtration: The resulting extract is filtered to separate the supernatant from the plant material.

2. Chromatographic Purification:

-

Macroporous Resin Adsorption: The supernatant is passed through a macroporous adsorption resin column (e.g., HPD700 resin).

-

Elution: The column is eluted with 53% aqueous ethanol to collect the fraction rich in Cannflavin A.

-

Concentration: The solvent is removed from the Cannflavin A-rich fraction under reduced pressure to yield a crude extract.

3. Crystallization and Final Purification:

-

Dissolution: The crude extract (approx. 52 g) is dissolved in 4.5 L of hexane at 40 °C.

-

Filtration: The hexane solution is filtered three times to remove insoluble substances. The solvent is then evaporated to yield a yellow solid.

-

Recrystallization: The yellow solid is dissolved in a minimal amount of an ethyl acetate and acetone mixture (5:1 v/v). The solution is placed at 4 °C for 3 hours to allow crystallization.

-

Final Product: The crystals are filtered and washed three times with cold ethyl acetate. The purified Cannflavin A is then dried in a vacuum oven for 36 hours, yielding approximately 38.7 g of product with a purity of over 95%.

Analytical Method: HPLC-UV/PDA for Cannflavin Quantification

This method is used for the separation and quantification of Cannflavins A, B, and C in cannabis extracts.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) detector.

-

Column: Phenomenex Luna® C18 (150 × 4.6 mm, 3 µm).

-

Mobile Phase: An isocratic system of acetonitrile and water (65:35, v/v), with both solvents containing 0.1% formic acid to improve peak shape and reproducibility.

-

Flow Rate: 1.0 mL/min.

-

Detection: The PDA detector is set to a wavelength of 342.4 nm.

-

Sample Preparation: 100 mg of dried, decarboxylated cannabis material is extracted with methanol. The dried residue is reconstituted in 1 mL of methanol, filtered through a 0.45 µm filter, and a 10 µL aliquot is injected into the HPLC system.

Mechanisms of Action & Signaling Pathways

Dual Inhibition of Pro-Inflammatory Pathways

The most well-documented mechanism for the anti-inflammatory effects of Cannflavins A and B is their ability to act as dual inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX). These two enzymes are critical for the biosynthesis of key inflammatory mediators.

-

5-LOX Inhibition: By inhibiting 5-LOX, cannflavins block the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation involved in conditions like asthma and arthritis.

-

mPGES-1 Inhibition: By inhibiting mPGES-1, they prevent the conversion of prostaglandin H₂ (PGH₂) into prostaglandin E₂ (PGE₂), a key molecule responsible for inducing pain, fever, and inflammation. This targeted inhibition is advantageous over non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit cyclooxygenase (COX) enzymes, as Cannflavin A only weakly inhibits COX-1 and COX-2, potentially avoiding the gastrointestinal side effects associated with NSAIDs.

Other Bioactivities

-

Anticancer Effects: Cannflavin A has been shown to induce apoptosis (programmed cell death) in bladder cancer cell lines. This process involves the activation of key executioner proteins like caspase-3. In some bladder cancer cells, treatment with Cannflavin A at 2.5 µM led to annexin V labeling in over 40% of cells, indicating a significant pro-apoptotic effect.

-

Neuroprotective Effects: Cannflavin A demonstrates a neuroprotective profile by directly inhibiting the aggregation of amyloid-β fibrils, a key pathological hallmark of Alzheimer's disease. Furthermore, it inhibits the enzyme kynurenine-3-monooxygenase (KMO), which is part of a metabolic pathway that produces neurotoxic compounds.

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Cannflavin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannflavin C is a prenylated flavonoid found in Cannabis sativa L. that, along with its isomers Cannflavin A and B, has garnered significant interest within the scientific community. These compounds are noted for their potential therapeutic properties, including anti-inflammatory and antioxidant activities. A thorough understanding of their chemical structure is paramount for further research and development. This technical guide provides a detailed interpretation of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, offering a comprehensive resource for its identification and characterization.

Spectroscopic Data of this compound

The structural elucidation of this compound was achieved through a combination of one- and two-dimensional NMR spectroscopy, as well as high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| Flavonoid Skeleton | ||

| 2 | 163.9 | - |

| 3 | 103.5 | 6.66, s |

| 4 | 182.2 | - |

| 5 | 161.5 | - |

| 6 | 98.9 | 6.36, s |

| 7 | 162.4 | - |

| 8 | 106.5 | - |

| 9 | 155.4 | - |

| 10 | 103.8 | - |

| 1' | 122.9 | - |

| 2' | 115.1 | 7.58, d (2.0) |

| 3' | 146.5 | - |

| 4' | 148.1 | - |

| 5' | 114.5 | 7.01, d (8.0) |

| 6' | 121.2 | 7.64, dd (2.0, 8.0) |

| 3'-OCH₃ | 56.1 | 3.98, s |

| Geranyl Group | ||

| 1'' | 21.6 | 3.57, d (6.8) |

| 2'' | 122.1 | 5.35, t (6.8) |

| 3'' | 137.9 | - |

| 4'' | 39.7 | 2.08, m |

| 5'' | 26.3 | 2.04, m |

| 6'' | 123.8 | 5.02, t (6.5) |

| 7'' | 131.9 | - |

| 8'' | 25.6 | 1.82, s |

| 9'' | 17.7 | 1.53, s |

| 10'' | 16.3 | 1.48, s |

Data sourced from Radwan et al., Phytochemistry, 2008.[1]

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |

| Positive | [M+H]⁺ | C₂₆H₂₈O₆ |

Experimental Protocols

The following protocols are based on the methodologies described for the isolation and characterization of this compound.

Isolation of this compound

-

Extraction: Dried and powdered aerial parts of Cannabis sativa are subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by dichloromethane, ethyl acetate, and methanol.

-

Chromatographic Separation: The crude extracts are then subjected to a series of chromatographic techniques to isolate the target compound. This multi-step process often involves:

-

VLC (Vacuum Liquid Chromatography): The crude extract is fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate).

-

Sephadex LH-20 Column Chromatography: Fractions enriched with flavonoids are further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol).

-

Preparative TLC (Thin-Layer Chromatography): Final purification is often achieved using preparative TLC on silica gel plates with a mobile phase such as chloroform-methanol.

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse programs are used for each experiment. Key parameters such as spectral width, acquisition time, and relaxation delay are optimized to obtain high-quality spectra.

-

-

Mass Spectrometry:

-

Instrumentation: High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization-Time of Flight) or a similar high-resolution mass spectrometer.

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol, is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Data Acquisition: Spectra are acquired in positive or negative ion mode to determine the accurate mass of the molecular ion.

-

Spectroscopic Data Interpretation and Structure Elucidation

The structure of this compound was elucidated by a detailed analysis of its spectroscopic data.

-

¹H NMR Spectrum: The ¹H NMR spectrum of this compound shows characteristic signals for a flavonoid skeleton.[1] The singlets at δ 6.66 and 6.36 are assigned to the protons at C-3 and C-6 of the A-ring, respectively. The ABX spin system observed for the B-ring protons confirms the substitution pattern on this ring. The signals corresponding to the geranyl group are also clearly visible, including the olefinic protons and the methyl singlets.[1]

-

¹³C NMR Spectrum: The ¹³C NMR spectrum displays 26 carbon signals, consistent with the proposed molecular formula. The chemical shifts of the carbonyl carbon (C-4) at δ 182.2 and the other carbons of the flavonoid core are in agreement with known values for similar structures.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY: This experiment is used to establish the proton-proton correlations within the molecule, particularly in the geranyl side chain.

-

HSQC: This spectrum correlates the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.

-

HMBC: The HMBC spectrum is crucial for determining the connectivity of the entire molecule. Key HMBC correlations for this compound include the correlation between the benzylic protons of the geranyl group (H-1'') and the carbons of the A-ring (C-7, C-8, and C-9), which definitively places the geranyl group at the C-8 position.[1] This is the key structural feature that distinguishes this compound from its isomer, Cannflavin A, where the geranyl group is located at C-6.[2]

-

-

Mass Spectrometry: The high-resolution mass spectrum provides the exact mass of the molecule, which is used to determine its elemental composition. The observed mass-to-charge ratio for the protonated molecule confirms the molecular formula of C₂₆H₂₈O₆.

Visualization of the Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data in the structural elucidation of a natural product like this compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, 2D NMR, and HRMS data allows for the unambiguous structural determination of this compound. The key distinguishing feature is the placement of the geranyl group at the C-8 position of the flavonoid A-ring. This guide provides researchers, scientists, and drug development professionals with the necessary spectroscopic information and interpretation framework to confidently identify and work with this promising natural product.

References

Potential Therapeutic Targets of Cannflavin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannflavin C is a prenylated flavonoid found in Cannabis sativa L. that, along with its better-known counterparts Cannflavin A and B, is emerging as a compound of significant therapeutic interest.[1][2][3] While research has historically focused on cannabinoids, the non-psychoactive constituents of cannabis, such as flavonoids, are now being recognized for their potent biological activities. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing associated signaling pathways. Due to the limited specific research on this compound, data from Cannflavins A and B are included to provide a broader context of the potential mechanisms of this class of compounds.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for cannflavins against various therapeutic targets. It is important to note that specific data for this compound is limited, and further research is required to fully elucidate its inhibitory profile.

| Compound | Target | Assay Type | IC50 Value | Source |

| Cannflavin A | Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Cell-free | 1.8 µM | [3][4] |

| Cannflavin B | Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Cell-free | 3.7 µM | [3][4] |

| Cannflavin A | 5-Lipoxygenase (5-LOX) | Cell-free | 0.9 µM | [4] |

| Cannflavin B | 5-Lipoxygenase (5-LOX) | Cell-free | 0.8 µM | [4] |

| Cannflavin A | 5-Lipoxygenase (5-LOX) | Cell-based | 1.6-2.4 µM | [4] |

| Cannflavin A | Kynurenine-3-Monooxygenase (KMO) | In vitro | 29.4 µM | [5][6] |

| Ro 61-8048 (Control) | Kynurenine-3-Monooxygenase (KMO) | In vitro | 5.1 µM | [5][6] |

| Cannflavin A | TPA-induced PGE2 release | Cell-based | 0.7 µM | [3] |

| Cannflavin B | TPA-induced PGE2 release | Cell-based | 0.7 µM | [3] |

| Cannflavin A | Leishmania donovani | In vitro | 4.5 µg/mL | [5] |

| Cannflavin A | Leishmania donovani | In vitro | 14.6 ± 3.7 µg/mL | [5] |

| Cannflavin A | Trypanosoma brucei brucei | In vitro | 1.9 ± 0.8 µg/mL | [5] |

| Compound | Target | Assay Type | Binding Affinity (KD) | Source |

| Cannflavin A | Kynurenine-3-Monooxygenase (KMO) | Surface Plasmon Resonance (SPR) | 4.1 x 10⁻⁵ M | [7] |

Key Therapeutic Targets and Signaling Pathways

Anti-inflammatory Pathways: Inhibition of Prostaglandin and Leukotriene Synthesis

A primary therapeutic target for cannflavins is the eicosanoid biosynthesis pathway, which is responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Cannflavins A and B have been shown to be potent dual inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[3][4] mPGES-1 is a key enzyme in the production of prostaglandin E2 (PGE2), a major mediator of inflammation and pain.[8][9][10] 5-LOX is the initial enzyme in the leukotriene biosynthesis pathway, leading to the formation of potent chemoattractants and bronchoconstrictors. By inhibiting both of these enzymes, cannflavins can effectively reduce the inflammatory response.

Neuroinflammation and Neuroprotection: Kynurenine Pathway Modulation

Emerging evidence suggests that cannflavins can modulate the kynurenine pathway, which is increasingly implicated in neuroinflammatory and neurodegenerative diseases.[11] Kynurenine-3-monooxygenase (KMO) is a critical enzyme in this pathway that converts kynurenine to the neurotoxic metabolite 3-hydroxykynurenine.[11] Inhibition of KMO is a promising therapeutic strategy to reduce neurotoxicity and promote the production of the neuroprotective metabolite kynurenic acid. Cannflavin A has been identified as an inhibitor of KMO, suggesting a potential neuroprotective role for this class of compounds.[5][6]

Antiviral Activity: Targeting SARS-CoV-2 Papain-Like Protease (PLP)

In silico studies have identified cannflavins as potential inhibitors of SARS-CoV-2 proteases, which are essential for viral replication.[12] Notably, this compound displayed superior binding energy to the Papain-Like Protease (PLP) compared to Cannflavin A, suggesting it may be a more potent inhibitor.[12] This indicates a promising avenue for the development of this compound as an antiviral agent.

Anti-parasitic Activity

Preclinical studies have demonstrated the anti-parasitic activity of cannflavins, including this compound.[3] Cannflavin A has shown activity against Leishmania donovani and Trypanosoma brucei brucei.[5] The exact mechanism of action is yet to be fully elucidated but represents a significant area for future research into the therapeutic potential of this compound for parasitic infections.

Experimental Protocols

The following are generalized protocols for key experiments cited in the investigation of cannflavin bioactivity. These can be adapted for the specific study of this compound.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay

This assay determines the ability of a test compound to inhibit the conversion of PGH2 to PGE2 by mPGES-1.

-

Reagents and Materials:

-

Recombinant human mPGES-1

-

Prostaglandin H2 (PGH2) substrate

-

Reduced glutathione (GSH)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution (e.g., a solution containing a reducing agent like stannous chloride)

-

PGE2 standard

-

96-well microplate

-

Plate reader for measuring absorbance or fluorescence, or an LC-MS/MS system for PGE2 quantification.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, GSH, and recombinant mPGES-1 enzyme.

-

Add the test compound (this compound) at various concentrations to the wells of a 96-well plate. Include a vehicle control (solvent only) and a positive control inhibitor.

-

Add the enzyme reaction mixture to the wells.

-

Initiate the reaction by adding the PGH2 substrate.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of PGE2 produced using a suitable detection method, such as a competitive enzyme immunoassay (EIA) or LC-MS/MS.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of 5-LOX.

-

Reagents and Materials:

-

Recombinant human 5-LOX or a cell lysate containing the enzyme

-

Linoleic acid or arachidonic acid substrate

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent

-

A known 5-LOX inhibitor as a positive control (e.g., Zileuton)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of measuring absorbance at 234 nm.

-

-

Procedure:

-

Prepare a reaction mixture containing the 5-LOX enzyme in the assay buffer.

-

Add the test compound (this compound) at various concentrations to the wells of the microplate, along with vehicle and positive controls.

-

Pre-incubate the enzyme with the test compound for a short period.

-

Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, a product of the 5-LOX reaction.

-

Calculate the initial reaction rates for each concentration.

-

Determine the percentage of inhibition and the IC50 value for the test compound.

-

Kynurenine-3-Monooxygenase (KMO) Inhibitor Screening Assay

This assay is designed to measure the inhibition of human KMO enzyme activity.

-

Reagents and Materials:

-

Recombinant human KMO

-

L-Kynurenine substrate

-

NADPH cofactor

-

Assay buffer (e.g., phosphate buffer, pH 7.5)

-

Test compound (this compound) dissolved in a suitable solvent

-

A known KMO inhibitor as a positive control (e.g., Ro 61-8048)

-

96-well plate

-

Spectrophotometer capable of measuring absorbance at 340 nm.[13][14]

-

-

Procedure:

-

To the wells of a 96-well plate, add the assay buffer, NADPH, and the test compound (this compound) at various concentrations. Include vehicle and positive controls.

-

Add the recombinant KMO enzyme to all wells except for the blank.

-

Initiate the reaction by adding the L-kynurenine substrate.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.

-

Measure the absorbance at 340 nm to determine the amount of NADPH consumed.

-

Calculate the percentage of KMO inhibition for each concentration of the test compound and determine the IC50 value.

-

Anti-Leishmanial Activity Assay (Leishmania donovani Promastigote Viability)

This assay evaluates the effect of a test compound on the viability of Leishmania donovani promastigotes.

-

Reagents and Materials:

-

Leishmania donovani promastigote culture

-

Culture medium (e.g., M199 medium supplemented with fetal bovine serum)

-

Test compound (this compound) dissolved in a suitable solvent

-

A standard anti-leishmanial drug as a positive control (e.g., amphotericin B)

-

Resazurin solution or another viability indicator

-

96-well culture plate

-

Incubator at 25°C

-

Fluorometer or spectrophotometer.

-

-

Procedure:

-

Seed the wells of a 96-well plate with a suspension of L. donovani promastigotes in the culture medium.

-

Add the test compound (this compound) at various concentrations to the wells. Include a vehicle control and a positive control.

-

Incubate the plate at 25°C for 48-72 hours.

-

Add the resazurin solution to each well and incubate for a further 4-24 hours.

-

Measure the fluorescence or absorbance to determine the number of viable parasites.

-

Calculate the percentage of inhibition of parasite growth and determine the IC50 value.

-

Conclusion and Future Directions

This compound, and the broader class of cannflavins, represent a promising area for therapeutic development with potential applications in inflammatory diseases, neurodegenerative disorders, viral infections, and parasitic diseases. The available data, primarily from studies on Cannflavins A and B, highlight potent inhibitory activities against key enzymes in inflammatory and neuroinflammatory pathways. The in silico evidence for this compound's interaction with SARS-CoV-2 PLP is particularly intriguing and warrants further experimental validation.

To fully realize the therapeutic potential of this compound, future research should focus on:

-

Comprehensive Bioactivity Profiling: Systematically screening this compound against a wide range of therapeutic targets to identify its primary mechanisms of action and potential off-target effects.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Investigating the structural features of cannflavins that contribute to their bioactivity to guide the design of more potent and selective analogs.

-

In Vivo Efficacy and Safety Studies: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models of disease.

-

Pharmacokinetic and Metabolism Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its delivery and dosing.

The development of efficient and scalable methods for the synthesis or isolation of this compound will also be crucial for advancing its preclinical and clinical development. With continued research, this compound may emerge as a valuable lead compound for the development of novel therapeutics.

References

- 1. The Neurotherapeutic Arsenal in Cannabis sativa: Insights into Anti-Neuroinflammatory and Neuroprotective Activity and Potential Entourage Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gram-Scale Preparation of Cannflavin A from Hemp (Cannabis sativa L.) and Its Inhibitory Effect on Tryptophan Catabolism Enzyme Kynurenine-3-Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 [frontiersin.org]

- 10. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. canurta.com [canurta.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Cannflavin C from Hemp (Cannabis sativa L.)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Cannflavin C from hemp. This compound, a prenylated flavonoid unique to Cannabis sativa, has garnered significant interest for its potential therapeutic properties. The following protocols are designed to guide researchers through a systematic approach to obtain high-purity this compound for further investigation.

I. Overview of Isolation and Purification Strategies

The isolation of this compound from hemp involves a multi-step process that begins with the extraction of a broad spectrum of phytochemicals from the plant material, followed by a series of chromatographic separations to isolate the target compound. The concentration of cannflavins in cannabis is relatively low compared to cannabinoids, necessitating a preliminary extraction step to remove major cannabinoids and reduce chromatographic interference[1][2].

Extraction: Several solvents can be employed for the initial extraction of cannflavins from hemp. Acetone has been shown to be an effective solvent for cannflavin extraction[1][3]. Ethanol and methanol are also commonly used[1][3]. To enhance the purity of the initial extract, a pre-extraction step with a non-polar solvent like n-hexane can be performed to remove a significant portion of the cannabinoids[1]. Supercritical fluid extraction (SFE) with CO2 is a green alternative to conventional solvent extraction, offering high selectivity and yielding solvent-free extracts[4][5][6][7].

Purification: A combination of chromatographic techniques is typically required to achieve high-purity this compound. These methods separate compounds based on their polarity and affinity for the stationary phase. Commonly used techniques include:

-

Vacuum Liquid Chromatography (VLC): Often used for initial fractionation of the crude extract[1].

-

Column Chromatography: Gravity or flash column chromatography with stationary phases like silica gel or Sephadex LH-20 is employed for further separation[1].

-

High-Performance Liquid Chromatography (HPLC): Both analytical and preparative reverse-phase HPLC (RP-HPLC) with a C18 column are crucial for the final purification and quantification of this compound[1][2][8][9][10].

-

Centrifugal Partition Chromatography (CPC): A large-scale preparative technique that can be used for the isolation of cannabinoids and other compounds from Cannabis sativa[11].

II. Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound

This protocol describes the initial solvent extraction of cannflavins from dried hemp material, including an optional pre-extraction step to remove cannabinoids.

Materials and Equipment:

-

Dried and finely ground hemp (leaves and flowers)

-

n-Hexane (or petroleum ether)

-

Acetone (or 80% aqueous ethanol)

-

Rotary evaporator

-

Vacuum oven

-

Glass chromatography column

-

Silica gel for column chromatography

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-